5-Cyclohexyl-3-methylpent-3-enoic acid
Beschreibung
5-Cyclohexyl-3-methylpent-3-enoic acid is an unsaturated carboxylic acid with a pent-3-enoic acid backbone substituted by a cyclohexyl group at position 5 and a methyl group at position 2. Its IUPAC name is derived by prioritizing the principal carboxyl group (C-1) and numbering the chain to give the double bond (C3–C4) the lowest possible locant. The cyclohexyl and methyl substituents are assigned positions based on substitutive nomenclature rules . The structure is characterized by:
- A conjugated double bond (C3–C4), influencing reactivity and stability.
- A bulky cyclohexyl group at C5, enhancing lipophilicity.
- A methyl group at C3, contributing to steric effects.
Eigenschaften
CAS-Nummer |
142286-41-7 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
5-cyclohexyl-3-methylpent-3-enoic acid |
InChI |
InChI=1S/C12H20O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h7,11H,2-6,8-9H2,1H3,(H,13,14) |
InChI-Schlüssel |
RMFFDAMYJNJECT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1CCCCC1)CC(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-3-methylpent-3-enoic acid typically involves the reaction of cyclohexyl derivatives with appropriate alkenes under controlled conditions. One common method involves the use of Grignard reagents, where cyclohexylmagnesium bromide reacts with 3-methylpent-3-enoic acid chloride to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of 5-Cyclohexyl-3-methylpent-3-enoic acid may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclohexyl-3-methylpent-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to saturate the double bond, forming cyclohexyl-3-methylpentanoic acid.
Substitution: Halogenation reactions can occur with reagents like bromine (Br2) or chlorine (Cl2) to introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or chlorine (Cl2) in chloroform (CHCl3).
Major Products Formed
Oxidation: Formation of cyclohexyl-3-methylpentanoic acid.
Reduction: Formation of cyclohexyl-3-methylpentanoic acid.
Substitution: Formation of halogenated derivatives such as 5-bromo-cyclohexyl-3-methylpent-3-enoic acid.
Wissenschaftliche Forschungsanwendungen
5-Cyclohexyl-3-methylpent-3-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Cyclohexyl-3-methylpent-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues in the Aliphatic Carboxylic Acid Family
3-Methylpent-3-enoic Acid
- Structure : Lacks the cyclohexyl group at C4.
- Key Differences: Reduced lipophilicity due to the absence of the cyclohexyl group. Lower molecular weight (142.2 g/mol vs. 224.3 g/mol for 5-cyclohexyl-3-methylpent-3-enoic acid). Increased solubility in polar solvents compared to the cyclohexyl-substituted analogue.
(3E)-5-Hydroxy-2-oxopent-3-enoic Acid
- Structure : Features a 2-oxo group and a hydroxyl group at C5 instead of cyclohexyl and methyl groups .
- Key Differences: Enhanced acidity due to electron-withdrawing effects of the oxo group (pKa ~2.5 vs. ~4.8 for 5-cyclohexyl-3-methylpent-3-enoic acid). Higher polarity, leading to greater water solubility. Potential for keto-enol tautomerism, which is absent in the target compound.
3-Chloro-5-cyclohexyl-6-hydroxy-5-methyl-3-hexenoic Acid
- Structure: A hexenoic acid derivative with chloro, hydroxy, and additional methyl substituents .
- Key Differences: Extended carbon chain (hexenoic vs. pentenoic backbone). Multiple substituents increase steric hindrance and molecular complexity. Hydroxy and chloro groups introduce hydrogen-bonding and electrophilic reactivity.
Cyclohexyl-Substituted Analogues
5-{[3-(Cyclohexylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-3-methyl-5-oxopentanoic Acid
- Structure : Contains a benzothiophene ring and cyclohexylcarbamoyl group .
- The 5-oxo group and amide linkages enable diverse reactivity (e.g., nucleophilic acyl substitution). Higher molecular weight (495.6 g/mol) due to the complex substituents.
Cyclohexylphenol Derivatives (e.g., CP 47,497)
- Structure: Phenolic compounds with cyclohexyl and alkyl substitutions .
- Key Differences: Aromatic phenolic ring vs. aliphatic carboxylic acid backbone. Functionality geared toward receptor binding (e.g., cannabinoid receptor activity in CP 47,497). Lower acidity (phenolic pKa ~10 vs. carboxylic acid pKa ~5).
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 5-Cyclohexyl-3-methylpent-3-enoic acid | C₁₂H₂₀O₂ | 224.3 | C5-cyclohexyl, C3-methyl | High lipophilicity, moderate acidity |
| 3-Methylpent-3-enoic acid | C₆H₁₀O₂ | 142.2 | C3-methyl | Polar, higher solubility in water |
| (3E)-5-Hydroxy-2-oxopent-3-enoic acid | C₅H₆O₄ | 130.1 | C5-hydroxy, C2-oxo | High acidity, keto-enol tautomerism |
| 3-Chloro-5-cyclohexyl-6-hydroxy-5-methyl-3-hexenoic acid | C₁₃H₂₁ClO₃ | 260.8 | C3-chloro, C5-cyclohexyl, C6-hydroxy, C5-methyl | Multi-substituted, sterically hindered |
| CP 47,497 | C₂₃H₃₆O₂ | 356.5 | Phenolic C2-cyclohexyl, C5-alkyl | Cannabinoid-like activity, low acidity |
Key Research Findings
- Lipophilicity: The cyclohexyl group in 5-cyclohexyl-3-methylpent-3-enoic acid significantly increases logP values compared to non-cyclohexyl analogues, suggesting utility in lipid-rich environments .
- Acidity: The absence of electron-withdrawing groups (e.g., oxo, chloro) results in weaker acidity compared to (3E)-5-hydroxy-2-oxopent-3-enoic acid .
- Synthetic Applications : The steric bulk of the cyclohexyl group may hinder nucleophilic attacks at C5, directing reactivity toward the double bond or carboxyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
